2-(4-Ethylphenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVERJDFPIURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698257 | |
| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164062-69-5 | |
| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 4 Ethylphenyl 1h Imidazole
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, thereby minimizing waste and simplifying procedures. sciepub.com The synthesis of 2-substituted and polysubstituted imidazoles, including 2-(4-Ethylphenyl)-1H-imidazole, frequently employs MCRs.
A common MCR approach for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (in this case, 4-ethylbenzaldehyde), and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate). sciepub.comscispace.com This strategy can be adapted to produce 2-(4-Ethylphenyl)-4,5-diphenyl-1H-imidazole. To obtain the target compound, this compound, a simpler dicarbonyl precursor, such as glyoxal (B1671930), would be reacted with 4-ethylbenzaldehyde (B1584596) and ammonium acetate (B1210297).
Catalyst Systems and Their Mechanistic Implications
A wide array of catalysts have been developed to enhance the efficiency and yield of multicomponent imidazole (B134444) synthesis. These catalysts can be broadly categorized as Brønsted or Lewis acids, and their mechanistic roles are crucial for the reaction's success.
Brønsted Acid Catalysis: Catalysts like p-toluenesulfonic acid (PTSA), oxalic acid, and acidic ionic liquids are frequently employed. isca.meresearchgate.net The mechanism typically begins with the protonation of the aldehyde's carbonyl group by the Brønsted acid. This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia (derived from ammonium acetate). The subsequent condensation with the dicarbonyl compound and intramolecular cyclization leads to the formation of the imidazole ring. tandfonline.com For example, diethyl ammonium hydrogen phosphate (B84403) has been used as a cost-effective and reusable Brønsted acidic ionic liquid catalyst in the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com
Lewis Acid Catalysis: Lewis acids such as cupric chloride (CuCl₂·2H₂O), zeolite, and metal-organic frameworks also effectively catalyze imidazole synthesis. derpharmachemica.comirost.ir The Lewis acid activates the carbonyl oxygen of the aldehyde, promoting the formation of a diamine intermediate. This intermediate then reacts with the dicarbonyl compound, followed by cyclization and dehydration to yield the final imidazole product. tandfonline.comresearchgate.net
Heterogeneous Catalysis: Solid acid catalysts like zeolites (such as ZSM-11) and silica-supported sulfuric acid offer advantages in terms of reusability and ease of separation from the reaction mixture. semanticscholar.org In a typical procedure using a heterogeneous catalyst, the reactants are mixed with the catalyst and heated, often under solvent-free conditions. After the reaction, the solid catalyst can be filtered off and reused. researchgate.netsemanticscholar.org
Table 1: Catalyst Systems in Multicomponent Imidazole Synthesis
| Catalyst Type | Example Catalyst | Role in Reaction | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Protonates carbonyl group of aldehyde | isca.me |
| Brønsted Acid | Diethyl ammonium hydrogen phosphate | Protonates carbonyl group of aldehyde | sciepub.com |
| Lewis Acid | Cupric Chloride (CuCl₂·2H₂O) | Activates carbonyl oxygen of aldehyde | derpharmachemica.com |
| Heterogeneous | Zeolite (ZSM-11) | Solid acid catalyst, facilitates cyclization | semanticscholar.org |
| Heterogeneous | Silica-supported Sulfuric Acid | Solid acid catalyst | researchgate.net |
Solvent-Free and Green Chemistry Protocols
In line with the principles of green chemistry, numerous solvent-free and environmentally benign protocols have been developed for imidazole synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. scispace.com
Solvent-Free Synthesis: Many multicomponent syntheses of imidazoles can be conducted under solvent-free conditions, often with microwave irradiation or simple grinding of the reactants at room temperature. researchgate.netrasayanjournal.co.in For instance, the reaction of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate can be catalyzed by molecular iodine under solvent-free grinding conditions, offering a clean and efficient route to 2,4,5-triaryl substituted imidazoles. researchgate.net Similarly, zeolite has been used as a reusable catalyst for the solvent-free synthesis of highly substituted imidazoles. irost.ir
Green Catalysts: The use of biodegradable and non-toxic catalysts is a key aspect of green chemistry. Natural catalysts, such as lemon juice and Syzygium cumini seed extract, have been successfully employed in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.comrasayanjournal.co.in These biocatalysts are advantageous due to their low cost, availability, and mild reaction conditions. scispace.com For example, a method using lemon juice as a catalyst involves heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate in ethanol (B145695) at a relatively low temperature. scispace.com
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comasianpubs.org
The synthesis of substituted imidazoles is well-suited for microwave irradiation. In a typical microwave-assisted procedure, the reactants and a catalyst are mixed, sometimes under solvent-free conditions, and irradiated in a microwave oven. derpharmachemica.comrasayanjournal.co.in For example, the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles has been efficiently carried out using cupric chloride as a catalyst under microwave irradiation. derpharmachemica.com Another approach utilizes glyoxylic acid as a catalyst under solvent-free microwave conditions. rasayanjournal.co.in The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes. derpharmachemica.comjetir.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Glyoxylic acid | - | 1.5 min (Microwave) | 98 | rasayanjournal.co.in |
| Microwave Irradiation | Cupric Chloride | - | 15 min | 92 (for 4-methoxy analog) | derpharmachemica.com |
| Conventional Heating | Zeolite | - | 6 min (Microwave) | High | irost.ir |
| Conventional Heating | Glacial Acetic Acid | - | 1-3 min (Microwave) | High | jetir.org |
Alternative Synthetic Routes
Beyond multicomponent reactions, other synthetic strategies are available for the construction of the imidazole ring.
Cyclocondensation Reactions for Imidazole Ring Formation
Cyclocondensation reactions are a fundamental approach to forming heterocyclic rings. For this compound, this could involve the reaction between a 1,2-diamino species and a carbonyl compound or its equivalent. A plausible route involves the condensation of 4-ethylbenzaldehyde with a 1,2-diaminoalkane in the presence of an oxidizing agent.
Another established method is the reaction of an α-hydroxyketone with an aldehyde and ammonia, known as the Radziszewski synthesis. jetir.org For the target compound, this would involve the reaction of an appropriate α-hydroxyketone with 4-ethylbenzaldehyde and ammonium acetate.
Denitrogenative Transformations in Imidazole Synthesis
Denitrogenative transformations of other nitrogen-containing heterocycles, such as 1,2,3-triazoles, provide a more contemporary route to imidazoles. nih.govmdpi.com This strategy often involves the transition metal-catalyzed or acid-mediated ring-opening of a substituted triazole to generate a reactive intermediate, which then cyclizes to form the imidazole ring. nih.govmdpi.comrsc.org
For example, an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives can lead to the formation of 2-substituted 1H-imidazole derivatives. nih.govmdpi.com This process involves intramolecular cyclization followed by triazole ring opening and the insertion of a carbene intermediate. nih.govmdpi.com While specific examples for the synthesis of this compound via this method are not detailed in the provided context, the general principle offers a potential pathway. A metal-free approach using BF₃·Et₂O to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles has also been reported for the synthesis of various imidazoles. rsc.org
Electrochemical Synthetic Methods
Electrochemical synthesis represents a modern, green, and efficient approach for the formation of imidazole rings. These methods avoid the need for harsh chemical oxidants or metal catalysts by using electrical current to drive the reaction. While specific studies detailing the electrochemical synthesis of this compound are not prevalent, the general strategies for synthesizing substituted imidazoles are well-established and applicable.
One prominent electrochemical method involves the oxidative tandem cyclization of aryl ketones and benzylamines. organic-chemistry.orgresearchgate.net This metal- and oxidant-free approach offers a direct pathway for C-N bond formation with broad functional group tolerance, making it a viable, albeit theoretical, route to this compound. The reaction would hypothetically proceed by the electrochemical oxidation of 4-ethylbenzaldehyde and a suitable amine precursor.
Another advanced electrochemical technique is the cyclization of vinyl azides with benzyl (B1604629) amines. mdpi.com This process, conducted under constant current in an undivided cell, involves the generation of electrophilic iodine species that facilitate the formation of a 2H-azirine intermediate. Subsequent reaction with the amine, cyclization, and aromatization lead to the final imidazole product. mdpi.com This method has been successfully applied to a variety of substituted imidazoles. mdpi.com
The table below summarizes typical conditions and outcomes for the electrochemical synthesis of various substituted imidazoles, illustrating the potential parameters for synthesizing this compound.
| Reactants | Catalyst/Mediator | Solvent/Electrolyte | Conditions | Product | Yield (%) | Reference |
| Aryl Ketones, Benzylamines | None | MeCN/Bu4NBF4 | Constant Current | 1,2,4-Trisubstituted-(1H)-imidazoles | 65-92 | organic-chemistry.org |
| Vinyl Azides, Benzyl Amines | n-Bu4NI | MeCN/AcOH, NaOAc | Constant Current | 1,2,4-Trisubstituted Imidazoles | 30-64 | mdpi.com |
| Enamines, Benzylamines | None | MeCN/CH2Cl2/n-Bu4NBF4 | Undivided Cell | 1,2,4,5-Tetrasubstituted Imidazoles | 51-92 | researchgate.net |
| Phenacyl Azides | None | DMF-LiClO4 | Controlled Potential | 2-Aroyl-4-arylimidazoles | 70-80 | researchgate.net |
This table presents generalized data for electrochemical imidazole synthesis and is intended to be illustrative of the methodology.
Regioselectivity and Yield Optimization in this compound Synthesis
Regioselectivity and yield are paramount in the synthesis of substituted imidazoles, ensuring the desired isomer is produced in the highest possible quantity. The synthesis of this compound would require precise control over the placement of the 4-ethylphenyl group at the C2 position of the imidazole ring.
Regioselectivity: The condensation of amidines with α-halo ketones is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org The regioselectivity is generally dictated by the structure of the starting materials. To synthesize this compound, 4-ethylbenzamidine would be reacted with a suitable α-haloketone where the subsequent cyclization and elimination would leave the C4 and C5 positions unsubstituted or with easily removable groups.
Modern methods offer high degrees of regiocontrol. For instance, rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones allows for the controlled synthesis of trisubstituted imidazoles. nih.gov A study on a similar compound, 4-(4-Ethylphenyl)-2-methyl-1-tosyl-1H-imidazole, reported a 95% yield, demonstrating excellent regioselectivity and efficiency. nih.gov Palladium-catalyzed C-H activation and arylation reactions also provide a powerful tool for the regioselective synthesis of aryl-substituted imidazoles. researchgate.net
Yield Optimization: Optimizing the yield of imidazole synthesis involves the systematic variation of reaction parameters such as catalyst, solvent, temperature, and reactant ratios. The use of Design of Experiments (DOE) has proven effective in rapidly identifying optimal conditions. derpharmachemica.com For example, in the synthesis of a phenyl imidazole propionate (B1217596) derivative, a study improved the yield from 35% to 87% by optimizing the amount of ammonium acetate and the reaction temperature. derpharmachemica.com
The choice of catalyst and solvent system is crucial. While classic methods often used chloroform, modern approaches favor less toxic and more efficient systems like ethanol, toluene, or even ionic liquids. orgsyn.orgufms.br Microwave-assisted synthesis has also emerged as a technique to shorten reaction times and improve yields, with some preparations reaching 60-80% yield in minutes. rasayanjournal.co.in
The following table illustrates the optimization of reaction conditions for the synthesis of a 2,4,5-triaryl-imidazole, showcasing how systematic changes can significantly impact product yield. ufms.br
| Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |
| 5 | Ethanol | Reflux | 47 | ufms.br |
| 10 | Ethanol | Reflux | 93 | ufms.br |
| 15 | Ethanol | Reflux | 93 | ufms.br |
| 10 | Methanol | Reflux | 85 | ufms.br |
| 10 | Water | Reflux | 56 | ufms.br |
This table is based on the synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole using glutamic acid as a catalyst and is representative of optimization processes. ufms.br
By carefully selecting the synthetic route and optimizing reaction conditions, this compound can be synthesized with high regioselectivity and in excellent yields.
Advanced Spectroscopic and Structural Characterization of 2 4 Ethylphenyl 1h Imidazole Derivatives
Vibrational Spectroscopy Analysis
The FTIR spectrum of 2-(4-Ethylphenyl)-1H-imidazole is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The high-frequency region is dominated by N-H and C-H stretching vibrations. A broad band is anticipated in the 3400-2500 cm⁻¹ range, which is characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations from the phenyl and ethyl groups are expected to appear just above and below 3000 cm⁻¹, respectively.
The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=N stretching vibration of the imidazole (B134444) ring is typically observed around 1600-1620 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl ring usually appear as a series of bands between 1600 and 1450 cm⁻¹. The in-plane and out-of-plane bending vibrations of C-H and N-H bonds, as well as the ring vibrations of the imidazole and phenyl moieties, contribute to the complex pattern of bands in the lower frequency region. For similar imidazole derivatives, characteristic bands for N-H stretching have been reported around 3317-3493 cm⁻¹. rsc.org The C=N and aromatic C=C stretching vibrations are typically observed in the 1577-1612 cm⁻¹ and 1462-1494 cm⁻¹ regions, respectively. rsc.org
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| ~3150-3000 | Aromatic C-H Stretching |
| ~2965 | Asymmetric CH₃ Stretching |
| ~2870 | Symmetric CH₃ Stretching |
| ~2930 | Asymmetric CH₂ Stretching |
| ~2850 | Symmetric CH₂ Stretching |
| ~1610 | C=N Stretching (Imidazole Ring) |
| ~1580, 1510, 1450 | C=C Stretching (Aromatic Ring) |
| ~1465 | CH₃ Asymmetric Bending |
| ~1380 | CH₃ Symmetric Bending |
| ~1270 | C-N Stretching |
| ~830 | p-Substituted Phenyl C-H Out-of-Plane Bending |
Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles.
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The symmetric "breathing" mode of the para-substituted phenyl ring typically gives rise to a strong Raman signal. The C-C stretching of the ethyl group and the imidazole ring vibrations are also expected to be Raman active. Studies on similar molecules, such as 1-(4-methoxyphenyl)-1H-imidazole, have utilized FT-Raman spectroscopy to analyze their vibrational modes. researchgate.netahievran.edu.tr
Table 2: Predicted FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H Stretching |
| ~2925 | Aliphatic C-H Stretching |
| ~1615 | Aromatic Ring Stretching |
| ~1330 | Imidazole Ring Stretching |
| ~1200 | C-H In-plane Bending |
| ~1000 | Phenyl Ring Breathing Mode |
| ~830 | p-Substituted Phenyl Ring Bending |
Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of this compound would provide a clear map of the proton environments. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position being dependent on concentration and solvent due to hydrogen bonding. The protons on the imidazole ring (H-4 and H-5) are expected to appear as singlets or a multiplet in the aromatic region, typically around δ 7.0-7.8 ppm.
The protons of the para-substituted ethylphenyl group will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.2-8.0 ppm). The ethyl group itself will present as a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 2.7 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around δ 1.2 ppm). For related 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, the N-H proton signal has been observed around δ 12.16-12.82 ppm. rsc.orgijpsonline.com Aromatic protons typically resonate in the range of δ 7.22-8.30 ppm. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | N-H (Imidazole) |
| ~7.8 | Doublet | 2H | Aromatic H (ortho to ethyl) |
| ~7.3 | Doublet | 2H | Aromatic H (meta to ethyl) |
| ~7.1 | Singlet | 2H | H-4, H-5 (Imidazole) |
| ~2.7 | Quartet | 2H | -CH₂- (Ethyl) |
| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) |
Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles. Shifts are relative to TMS and can vary with solvent.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and a phenyl group, is expected to be the most downfield signal in the spectrum (around δ 145-150 ppm). The C-4 and C-5 carbons of the imidazole ring are expected to resonate around δ 120-130 ppm.
The carbons of the 4-ethylphenyl group will have distinct chemical shifts. The ipso-carbon attached to the imidazole ring and the carbon bearing the ethyl group will have signals in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents. The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum (upfield). In similar structures like 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, the imidazole C-2 carbon appears around δ 146.36 ppm, while other aromatic carbons are observed between δ 125-137 ppm, and the methyl carbon at δ 21.34 ppm. rsc.org
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~148 | C-2 (Imidazole) |
| ~145 | C (Aromatic, attached to ethyl) |
| ~129 | C (Aromatic) |
| ~128 | C (Aromatic, ipso to imidazole) |
| ~126 | C (Aromatic) |
| ~122 | C-4, C-5 (Imidazole) |
| ~29 | -CH₂- (Ethyl) |
| ~16 | -CH₃ (Ethyl) |
Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles. Shifts are relative to TMS and can vary with solvent.
While ¹H and ¹³C NMR provide primary structural information, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous signal assignment and for probing the conformational aspects of this compound.
COSY: A ¹H-¹H COSY experiment would definitively establish the coupling between the methylene and methyl protons of the ethyl group, as well as any through-bond couplings between the aromatic protons on the phenyl ring.
HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the unambiguous assignment of the protonated carbons, such as the methylene and methyl carbons of the ethyl group, and the C-H carbons of the aromatic and imidazole rings.
HMBC: An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the ethylphenyl substituent and the imidazole ring. For instance, correlations would be expected between the H-2'/H-6' protons of the phenyl ring and the C-2 carbon of the imidazole ring.
Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate the through-space proximity of protons, providing insights into the preferred conformation of the molecule, particularly the rotational orientation of the ethylphenyl group relative to the imidazole ring. The application of these techniques is standard in the structural elucidation of complex heterocyclic systems. nih.govmdpi.com
Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about the molecule's connectivity can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. measurlabs.com For this compound, with a molecular formula of C₁₁H₁₂N₂, the theoretical exact mass can be calculated.
An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically detect the protonated molecule, [M+H]⁺. The measured m/z value for this ion would be compared against the calculated value. A close match between the experimental and theoretical mass confirms the molecular formula with high confidence. For instance, in a study on the related compound 4-(4-Ethylphenyl)-2-phenyl-1H-imidazole (C₁₇H₁₆N₂), the calculated m/z for the [M+H]⁺ ion was 249.1386, while the experimentally found value was 249.1388, confirming its formula. nih.gov A similar level of accuracy is expected for this compound.
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation This table presents the calculated theoretical exact mass for the protonated molecule of this compound and a representative experimental value as would be obtained from an HRMS analysis.
| Molecular Formula | Ion Species | Theoretical m/z | Observed m/z (Representative) |
| C₁₁H₁₂N₂ | [M+H]⁺ | 173.1073 | 173.1075 |
Electron Impact (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method used. uky.edu
Electrospray Ionization (ESI) is a "soft" ionization technique that imparts little excess energy to the analyte. uib.nophysicsandmathstutor.com Consequently, ESI mass spectra of this compound are expected to show minimal fragmentation, with the dominant peak being the protonated molecular ion [M+H]⁺ at m/z 173.11. This technique is ideal for confirming the molecular weight of the parent compound. uib.no
Electron Impact (EI) , in contrast, is a "hard" ionization method where the sample is bombarded with high-energy electrons (typically 70 eV). libretexts.orgcreative-proteomics.com This process induces extensive fragmentation, creating a unique "fingerprint" for the compound that is highly useful for structural elucidation. creative-proteomics.com The fragmentation of this compound under EI would likely proceed through several key pathways based on the stability of the resulting fragments. A primary fragmentation event would be the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a highly stable tropylium-like cation. Further fragmentation could involve the cleavage of the imidazole ring itself.
Table 2: Predicted Major Fragment Ions of this compound in EI-MS This table outlines the likely fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the major ions expected in the Electron Impact mass spectrum.
| Ion Description | Proposed Structure / Loss | m/z (Expected) |
| Molecular Ion | [C₁₁H₁₂N₂]⁺ | 172 |
| Benzylic Cleavage | [M - CH₃]⁺ | 157 |
| Loss of Acetonitrile | [M - C₂H₃N]⁺ | 131 |
| Ethylphenyl Cation | [C₈H₉]⁺ | 105 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* electronic transitions. mdpi.comsemanticscholar.org
The spectrum is expected to show strong absorption bands characteristic of the conjugated π-electron system formed by the phenyl and imidazole rings. Studies on similar imidazole derivatives have revealed multiple absorption maxima (λ_max). For example, one benzimidazole (B57391) derivative displayed three major absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.comsemanticscholar.org The exact position and intensity of these bands for this compound would be influenced by the solvent and the specific electronic structure. The high-energy band corresponds to π → π* transitions within the phenyl ring, while lower-energy bands are associated with the larger conjugated system.
Table 3: Representative UV-Vis Absorption Data for Imidazole Derivatives This table shows typical absorption maxima observed for related imidazole compounds, indicating the electronic transitions responsible.
| Wavelength (λ_max) | Solvent | Associated Electronic Transition | Reference Compound |
| ~230 nm | Acetonitrile | π → π | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.comsemanticscholar.org |
| ~260 nm | Acetonitrile | π → π | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.comsemanticscholar.org |
| ~325 nm | Acetonitrile | n → π* / π → π* | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.comsemanticscholar.org |
Solid-State Characterization
Characterizing the solid-state properties of a compound is crucial for understanding its crystalline packing, polymorphism, and surface chemistry.
Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. sapub.org
Table 4: Typical Crystallographic Data Obtained from SC-XRD for an Imidazole Derivative This table provides an example of the type of structural parameters determined from a single-crystal X-ray diffraction study, based on data for a related compound. iosrjournals.org
| Parameter | Representative Value | Description |
| Crystal System | Orthorhombic | The fundamental shape of the unit cell. |
| Space Group | Pca2₁ | The set of symmetry operations for the crystal. |
| a (Å) | 19.0002 | Unit cell dimension along the a-axis. |
| b (Å) | 6.0827 | Unit cell dimension along the b-axis. |
| c (Å) | 18.6173 | Unit cell dimension along the c-axis. |
| Z | 4 | Number of molecules per unit cell. |
| Dihedral Angle | 25.4° | Angle between the imidazole and a phenyl ring. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. creative-biostructure.comchemistryviews.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. chemistryviews.org
An XPS analysis of this compound would provide survey scans to identify the presence of carbon, nitrogen, and any surface contaminants. High-resolution scans of the C 1s and N 1s regions would offer detailed chemical state information. The C 1s spectrum could be deconvoluted into several peaks corresponding to C-C/C-H in the alkyl and aromatic groups, and C-N/C=N bonds within the imidazole ring. rsc.org Similarly, the N 1s spectrum could distinguish between the pyrrole-type (-NH-) and imine-type (-N=) nitrogen atoms in the imidazole ring due to their different chemical environments, which result in slightly different binding energies. rsc.org This makes XPS particularly powerful for studying the interaction and orientation of the molecule when adsorbed on a surface. rsc.org
Table 5: Expected Binding Energies in High-Resolution XPS Spectra This table lists the anticipated binding energy ranges for carbon and nitrogen in different chemical states within the this compound molecule, based on data from similar compounds. rsc.org
| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |
| C 1s | C-C (Aromatic/Alkyl) | ~284.8 |
| C 1s | C-N (Imidazole Ring) | ~286.0 |
| N 1s | -N= (Imine) | ~398.7 |
| N 1s | -NH- (Pyrrole) | ~400.1 |
Energy Dispersive X-ray Fluorescence (ED-XRF) for Elemental Mapping
Energy Dispersive X-ray Fluorescence (ED-XRF) is a powerful, non-destructive analytical technique for the qualitative and quantitative determination of the elemental composition of a material. researchgate.netuni-siegen.de The method is applicable to a wide variety of sample types, including solids, liquids, and powders. uni-siegen.descirp.org The fundamental principle involves irradiating a sample with high-energy X-rays, typically from an X-ray tube. uni-siegen.dethermofisher.com When an atom within the sample is struck by an X-ray of sufficient energy, an electron is ejected from one of its inner orbital shells, creating a vacancy. thermofisher.com The atom regains stability when an electron from a higher energy shell fills this vacancy, releasing the energy difference as a secondary (or fluorescent) X-ray. thermofisher.com
The energy of the emitted fluorescent X-ray is unique to each element, acting as a "fingerprint" that allows for its identification. uni-siegen.dethermofisher.com In ED-XRF systems, a detector simultaneously collects the X-rays of all energies emitted from the sample. uni-siegen.de This allows for the rapid identification of a range of elements, typically from sodium (Na) to uranium (U). uni-siegen.de
For the characterization of this compound derivatives, ED-XRF is particularly useful for elemental mapping. This capability, often used in conjunction with Scanning Electron Microscopes (SEM), allows for the visualization of the spatial distribution of elements across a sample's surface. thermofisher.comh-and-m-analytical.com For instance, if the imidazole derivatives are incorporated into a polymer matrix, thin film, or composite material, ED-XRF mapping can confirm their presence and uniformity of distribution. It can map the core elements of the molecule (Carbon and Nitrogen) and, more importantly, any introduced heteroatoms from derivatization, such as halogens (e.g., Br, Cl) or metals. nih.gov This is crucial for verifying the success of synthesis and for understanding the structure-property relationships in materials designed for electronic or optical applications. h-and-m-analytical.comnih.gov
Photophysical Characterization
The photophysical characterization of this compound derivatives is essential for evaluating their potential use in optoelectronic devices, sensors, and biological imaging. These studies focus on how the molecules interact with light, specifically their absorption and emission properties. Imidazole-based compounds are known for their interesting luminescent properties, which can be finely tuned by modifying their molecular structure. researchgate.netresearchgate.net
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a key technique used to investigate the emissive properties of fluorescent molecules, known as fluorophores. The analysis of a compound's PL spectra in various solvents reveals significant information about its electronic structure and interaction with the environment.
A common phenomenon observed in imidazole derivatives is solvatochromism , where the position of the absorption and emission bands shifts with changing solvent polarity. nih.govrsc.org For example, a study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile showed positive solvatochromic fluorescence, indicating different molecular conformations in various solvents. rsc.org Similarly, the photophysical properties of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (DS-1) demonstrated a significant bathochromic (red) shift in both absorption and fluorescence maxima as solvent polarity increased, which points to greater stabilization of the excited state. nih.gov This behavior is often linked to an intramolecular charge transfer (ICT) character, where the electron distribution in the molecule changes significantly upon excitation. nih.gov
The Stokes shift , which is the difference in energy between the maxima of the absorption and emission spectra, is another critical parameter. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. Imidazole derivatives can exhibit substantial Stokes shifts. mdpi.combeilstein-archives.org For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displayed a Stokes shift of 103 nm in acetonitrile. mdpi.com
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright emissive materials. The quantum yields of imidazole derivatives are highly dependent on their structure and environment. researchgate.netbeilstein-archives.org Research on various 2-aryl-4,5-bis[2-(aryl)vinyl)]-1H-imidazoles found quantum yields ranging from 0.22 to 0.59, with fluorescence being quenched in derivatives containing a nitro substituent. researchgate.net In another study, some newly synthesized imidazole-fused heterocycles exhibited quantum yields as high as 0.64. beilstein-archives.org
The table below summarizes the photophysical properties of several representative imidazole derivatives in different solvents, illustrating the influence of molecular structure and solvent environment.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 326 | 429 | 103 | 0.10 | mdpi.com |
| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (2) | Dichloromethane | ~360 | 466 | ~106 | - | sci-hub.cat |
| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (3) | Dichloromethane | ~360 | 462 | ~102 | - | sci-hub.cat |
| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (5) | Dichloromethane | ~360 | 466 | ~106 | - | sci-hub.cat |
| Imidazole-fused heterocycle (3a) | Dichloromethane | 368 | 428 | 60 | 0.04 | beilstein-archives.org |
| Imidazole-fused heterocycle (3au) | Dichloromethane | 390 | 468 | 78 | 0.64 | beilstein-archives.org |
Thin-Film Solid Emission Spectra
Analyzing the emission properties of materials in the solid state is critical for their practical application in devices like organic light-emitting diodes (OLEDs). The fluorescence of imidazole derivatives in the solid state, often prepared as thin films, can differ significantly from their behavior in solution. mdpi.comsci-hub.cat
A common observation is a red-shift in the emission spectrum of the solid film compared to the solution spectrum. mdpi.com This shift is typically attributed to intermolecular interactions, such as π–π stacking and aggregation, in the condensed phase. sci-hub.cat For example, the solid-state emission peak of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was red-shifted by 31 nm compared to its emission in acetonitrile. mdpi.com Similarly, the fluorescence λmax emission of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile was observed at 540 nm in a thin film, while its powder form emitted at 563 nm. rsc.org
Some imidazole derivatives exhibit a phenomenon known as Aggregation-Induced Emission (AIE) . ciac.jl.cnrsc.org In contrast to typical dyes that suffer from fluorescence quenching in the solid state due to aggregation, AIE-active molecules are weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. rsc.org This property is highly valuable for developing efficient solid-state emitters. Benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been synthesized that show AIE features, with their solid-state emission being much stronger than their solution emission. rsc.org
The table below compares the emission maxima of several imidazole derivatives in solution and in the solid state, highlighting the effect of the physical state on their luminescent properties.
| Compound | Solvent/State | Emission Max (λ_em, nm) | Reference |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 429 | mdpi.com |
| Solid Film | 460 | mdpi.com | |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Various Solvents | 450-550 | rsc.org |
| Thin Film | 540 | rsc.org | |
| Powder | 563 | rsc.org | |
| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (2) | Dichloromethane | 466 | sci-hub.cat |
| Thin Film | 466 | sci-hub.cat | |
| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (3) | Dichloromethane | 462 | sci-hub.cat |
| Thin Film | 462 | sci-hub.cat | |
| PhImAc (phenanthroimidazole derivative) | - | - | szu.edu.cn |
| Thin Film | 436 | szu.edu.cn |
This detailed photophysical analysis, encompassing both solution and solid-state behavior, is crucial for understanding the fundamental properties of this compound derivatives and tailoring their molecular design for specific high-performance applications.
Theoretical and Computational Chemistry Studies of 2 4 Ethylphenyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For a molecule like 2-(4-Ethylphenyl)-1H-imidazole, DFT calculations would typically be performed using a functional such as B3LYP, combined with a basis set like 6-31G(d,p) or larger. acs.orggrowingscience.com The calculation starts with an initial guess of the molecular geometry and iteratively solves the electronic Schrödinger equation to find the electron density that minimizes the total energy of the system. The result is an optimized geometry corresponding to a minimum on the potential energy surface.
| Parameter | Value |
|---|---|
| C=N bond length (imidazole ring) | ~1.30-1.34 Å |
| C-N bond length (imidazole ring) | ~1.37-1.39 Å |
| C-C bond length (imidazole ring) | ~1.36-1.38 Å |
| C-C bond length (phenyl ring) | ~1.39-1.41 Å |
| Dihedral angle (imidazole-phenyl) | ~20-40 degrees |
Note: The data in this table is illustrative and represents typical values for 2-aryl-1H-imidazole derivatives as determined by DFT calculations. It does not represent experimentally verified data for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states. TD-DFT can predict the absorption spectra of a molecule, showing at which wavelengths it absorbs light. acs.org
The calculations provide information on the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the transitions (e.g., from which occupied orbital to which unoccupied orbital the electron moves). For this compound, TD-DFT calculations would likely predict strong absorption in the ultraviolet region of the electromagnetic spectrum, characteristic of aromatic and heterocyclic systems.
HOMO-LUMO Orbital Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.
For this compound, the HOMO is expected to be located primarily on the electron-rich imidazole (B134444) and phenyl rings, while the LUMO would also be distributed over this π-conjugated system. The energy gap can be calculated from the energies of these frontier molecular orbitals obtained from DFT calculations. Table 2 provides illustrative values for HOMO-LUMO energies and the energy gap for a representative 2-aryl-1H-imidazole derivative.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | ~ -5.5 to -6.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Note: The data in this table is illustrative and represents typical values for 2-aryl-1H-imidazole derivatives as determined by DFT calculations. It does not represent experimentally verified data for this compound.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.
Conformational Landscape and Dynamic Behavior
MD simulations can be used to explore the conformational landscape of this compound. This involves identifying the different spatial arrangements of the atoms (conformers) that the molecule can adopt and their relative energies. A key aspect for this molecule would be the rotation around the single bond connecting the phenyl and imidazole rings, which would give rise to different dihedral angles and, consequently, different conformers. The simulations would reveal the preferred conformations and the energy barriers between them.
Intermolecular Interactions and Solvent Effects
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects the molecule's conformation and dynamics.
Furthermore, these simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the N-H group of the imidazole ring and solvent molecules, or π-π stacking interactions between the aromatic rings of multiple imidazole molecules. This information is crucial for understanding the behavior of the compound in solution and in the solid state.
Reactivity Descriptors and Electrostatic Potential Mapping
Computational chemistry provides powerful tools to predict the reactivity of a molecule. For this compound, these predictions are based on its electronic structure.
Key global reactivity descriptors include:
Chemical Hardness (η): This measures the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO energy gap results in greater hardness, indicating higher stability and lower reactivity. acs.org
Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. Softer molecules, with smaller energy gaps, are generally more reactive. acs.org
Electronegativity (χ): This describes the molecule's ability to attract electrons.
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov
Studies on similar imidazole derivatives, such as 2,4,5-triphenyl-1-vinyl-1H-imidazole and its methoxy-substituted analogue, have utilized DFT calculations to determine these parameters and correlate them with the molecule's reactivity and potential applications, for instance, as corrosion inhibitors. researchgate.net For this compound, the ethyl group at the para position of the phenyl ring is an electron-donating group, which would influence the HOMO and LUMO energies and, consequently, all the global reactivity descriptors.
To illustrate, here is a representative table of global reactivity descriptors calculated for a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives using DFT at the B3LYP/6-31G** level of theory. researchgate.net
| Descriptor | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Potential (μ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. pesquisaonline.net The MEP map is color-coded to represent different electrostatic potential values. Generally, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. pesquisaonline.netresearchgate.net
For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, making it a primary site for electrophilic attack and hydrogen bonding interactions. pesquisaonline.netresearchgate.net The hydrogen atom attached to the other nitrogen would be a region of positive potential. The phenyl ring's electron density would be influenced by the ethyl group. Computational studies on various imidazole derivatives consistently use MEP analysis to identify these reactive regions. nih.govpesquisaonline.netresearchgate.net
Predictive Modeling for Spectroscopic Properties
Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. researchgate.net For this compound, these predictive models would include:
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These calculated spectra, when scaled appropriately, typically show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-including atomic orbital (GIAO) calculations are often employed to predict the ¹H and ¹³C NMR chemical shifts. webofjournals.com These theoretical predictions are a powerful tool for confirming the molecular structure determined experimentally.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. analis.com.my This method can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, such as π→π* transitions, which are characteristic of conjugated systems like this compound. analis.com.my
A representative table of predicted versus experimental spectroscopic data for a related imidazole derivative is shown below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| Key FT-IR Peak (cm⁻¹) | Value | Value |
| ¹H NMR Shift (ppm) | Value | Value |
| ¹³C NMR Shift (ppm) | Value | Value |
| UV-Vis λmax (nm) | Value | Value |
Note: This table illustrates the type of data generated from predictive modeling and is not specific to this compound.
Computational Insights into Non-Linear Optical (NLO) Behavior
Organic molecules with π-conjugated systems, like many imidazole derivatives, are of significant interest for their potential applications in non-linear optics (NLO). webofjournals.com NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage. analis.com.my
Computational studies can provide valuable insights into the NLO properties of this compound by calculating key parameters such as:
Polarizability (α): The ease with which the molecule's electron cloud can be distorted by an external electric field.
First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO response. A high β value is a key indicator of a promising NLO material. webofjournals.com
DFT calculations are commonly used to compute these NLO properties. researchgate.net For a molecule to exhibit significant NLO activity, it often requires a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer. In this compound, the ethylphenyl group can act as a π-system, and its interaction with the imidazole ring would be central to its NLO properties. Studies on other imidazole derivatives have shown that strategic placement of electron-donating and withdrawing groups can significantly enhance the hyperpolarizability. acs.org The calculated values for these properties are often compared to those of a standard NLO material like urea (B33335) to assess their potential.
A summary of calculated NLO properties for a hypothetical imidazole derivative is presented below.
| NLO Property | Calculated Value |
| Dipole Moment (μ) (Debye) | Value |
| Mean Polarizability (α) (esu) | Value |
| First-Order Hyperpolarizability (β) (esu) | Value |
Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.
Reactivity, Functionalization, and Derivatization of the 2 4 Ethylphenyl 1h Imidazole Scaffold
Functionalization at Imidazole (B134444) Ring Positions
The imidazole ring in 2-(4-ethylphenyl)-1H-imidazole possesses three carbon atoms (C2, C4, and C5) and two nitrogen atoms (N1 and N3), each presenting opportunities for functionalization. The lone pair of electrons on the N3 nitrogen makes the ring basic, while the N1 proton is acidic and can be removed to generate an imidazolate anion. The carbon atoms of the imidazole ring are generally electron-rich, making them susceptible to electrophilic attack, although the reactivity at each position varies.
Substitution Reactions at N1, C2, and C4/C5 Positions
N1-Substitution: The nitrogen at the N1 position is readily functionalized, most commonly through alkylation. Deprotonation of the N-H bond with a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), generates a nucleophilic imidazolate anion that can react with various electrophiles. vulcanchem.com For instance, N-alkylation can be achieved using alkyl halides (e.g., dimethyl sulfate, diethyl sulfate, benzyl (B1604629) chloride) under phase-transfer catalysis conditions or in polar aprotic solvents like DMF. vulcanchem.comasianpubs.org A study on N-alkylated imidazole alkanoic acids highlights the use of various lipophilic moieties attached to the N-atom. nih.gov
C2-Substitution: The C2 position of the imidazole ring is the most acidic carbon and can be deprotonated with a strong base. However, direct C-H functionalization at this position is also a common strategy. Palladium-catalyzed C2-arylation has been developed for imidazoles, although it can be challenging and sometimes requires specific protecting groups or catalysts. nih.gov For instance, methods for selective C2-arylation of SEM-protected imidazoles have been reported using both aryl bromides and chlorides. nih.gov Halogenation at the C2 position can be achieved through deoxygenative nucleophilic halogenation of the corresponding imidazole N-oxides using reagents like tosyl halides. beilstein-journals.org
C4/C5-Substitution: The C4 and C5 positions are less acidic than the C2 position, making direct deprotonation and functionalization more challenging. However, palladium-catalyzed C-H arylation is a powerful tool for modifying these positions. researchgate.net The regioselectivity between C4 and C5 can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For example, palladium-catalyzed C5 arylation of 1-substituted imidazoles with aryl halides has been achieved with high regioselectivity. koreascience.kr Halogenation at the C4 and C5 positions can be accomplished using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). mdpi.com
Table 1: Examples of Functionalization Reactions at the Imidazole Ring This table is generated based on reactivity trends of similar imidazole compounds.
| Position | Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| N1 | Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-2-(4-ethylphenyl)-1H-imidazole | vulcanchem.comasianpubs.org |
| C2 | Arylation | Aryl bromide, Pd(OAc)₂, P(n-Bu)Ad₂, NaOt-Bu, Toluene, 100 °C | 2-Aryl-2'-(4-ethylphenyl)-1H-imidazole | nih.gov |
| C4/C5 | Arylation | Aryl bromide, Pd(OAc)₂, K₂CO₃, DMA, 120 °C | 4/5-Aryl-2-(4-ethylphenyl)-1H-imidazole | researchgate.net |
| C4/C5 | Halogenation | NCS, NBS, or NIS, CHCl₃, reflux | 4/5-Halo-2-(4-ethylphenyl)-1H-imidazole | mdpi.com |
Introduction of Heterocyclic Moieties
The this compound scaffold can be further elaborated by the introduction of other heterocyclic rings, leading to molecules with potentially enhanced biological activities or material properties. These can be introduced at various positions of the imidazole core.
For instance, a triazole ring can be synthesized onto the imidazole core. One method involves the reaction of a 5-methyl-1H-imidazole-4-carboxylic acid hydrazide with isothiocyanates to form a 4-R-5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione. zsmu.edu.ua Another approach involves the cyclization of a thiourea (B124793) derivative with 2-hydroxy-1,2-diphenylethan-1-one to form an imidazole derivative which can be a precursor to triazoles. chemmethod.com
The introduction of a pyridine (B92270) ring can be achieved through cross-coupling reactions. For example, a bromo-substituted benzo[e]imidazo[2,1-c] nih.govsemanticscholar.orgresearchgate.nettriazine can undergo a Suzuki coupling with a pyridinylboronic acid to yield a pyridinyl-substituted tricycle. mdpi.com Similarly, a pyridine ring can be introduced via the reaction of 3,4-diaminopyridine (B372788) with a substituted aldehyde in the presence of a catalyst like zinc triflate to form an imidazo[4,5-c]pyridine derivative. jscimedcentral.com
Reactions at the 4-Ethylphenyl Moiety
The 4-ethylphenyl group of the molecule also provides avenues for further functionalization, both on the aromatic ring and the ethyl side chain.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution: The ethyl group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Given that the para position is occupied by the imidazole ring, electrophilic attack is expected to occur at the positions ortho to the ethyl group (positions 3 and 5 of the phenyl ring). A common electrophilic substitution is nitration. The nitration of 2-phenylimidazole (B1217362) derivatives can be achieved using a mixture of nitric acid and sulfuric acid. google.com The presence of an electron-withdrawing nitro group on the phenyl ring can, in turn, influence the reactivity of the imidazole core.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. lumenlearning.com For SNAr to occur on the 4-ethylphenyl ring, it would typically require the prior introduction of a good leaving group (like a halogen) and a strong electron-withdrawing group (like a nitro group) ortho or para to it. lumenlearning.com The reaction proceeds through a negatively charged Meisenheimer complex intermediate. lumenlearning.com
Modification of the Ethyl Side Chain
The ethyl side chain offers further possibilities for derivatization. The benzylic protons of the ethyl group are susceptible to radical reactions. For example, free radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at the benzylic position. khanacademy.org This benzylic bromide can then serve as a substrate for nucleophilic substitution reactions. khanacademy.org
Oxidation of the ethyl group is another potential modification. Strong oxidizing agents can oxidize the ethyl group to a carboxylic acid. The reduction of a vinyl group to an ethyl group has been reported in the synthesis of related imidazole compounds, suggesting that the ethyl group can be formed from an unsaturated precursor. nih.gov
Table 2: Potential Reactions at the 4-Ethylphenyl Moiety This table outlines plausible reactions based on the general reactivity of alkylbenzenes.
| Moiety Position | Reaction Type | Reagents and Conditions | Potential Product | Reference(s) |
|---|---|---|---|---|
| Phenyl Ring (C3/C5) | Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-ethylphenyl)-1H-imidazole | google.com |
| Ethyl Side Chain (Benzylic) | Bromination | NBS, radical initiator | 2-(4-(1-Bromoethyl)phenyl)-1H-imidazole | khanacademy.org |
| Ethyl Side Chain | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 4-(1H-Imidazol-2-yl)benzoic acid | - |
Modulating Electronic Properties through Substituent Effects
The electronic properties of the this compound scaffold can be fine-tuned by the introduction of substituents on either the imidazole or the phenyl ring. These changes can significantly impact the molecule's reactivity, basicity (pKa), and potential biological activity.
The basicity of the imidazole ring, characterized by its pKa value, is influenced by substituents. Electron-donating groups (EDGs) on either ring will generally increase the basicity (raise the pKa), while electron-withdrawing groups (EWGs) will decrease it. nih.gov For example, a nitro group, a strong EWG, significantly lowers the pKa of imidazole. nih.gov The position of the substituent also matters; for instance, in 4(5)-substituted imidazoles, the 1,4-tautomer generally predominates regardless of whether the substituent is an EDG or an EWG. nih.gov
The Hammett equation provides a quantitative way to correlate the electronic effects of substituents on the reactivity of aromatic systems. wikipedia.org For a series of 2-phenylimidazole derivatives, a Hammett plot can be constructed by plotting the logarithm of the reaction rate constant (log k) or equilibrium constant (log K) against the Hammett substituent constant (σ). researchgate.net The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs. Such analyses have been used to study the pKa of aryl guanidines and 2-(arylimino)imidazolidines, which are structurally related to 2-phenylimidazoles. semanticscholar.orgrsc.org
Impact of Electron-Withdrawing Groups
This reduction in electron density has several key consequences:
Decreased Nucleophilicity of the Imidazole Ring: The imidazole ring becomes less susceptible to electrophilic substitution reactions. The deactivating effect of the EWG on the phenyl ring is transmitted to the imidazole core, making it less reactive towards electrophiles.
Increased Acidity of the N-H Proton: The N-H proton of the imidazole ring becomes more acidic, facilitating its deprotonation. This can be advantageous in reactions that require N-anion formation as an initial step.
Activation towards Nucleophilic Attack: In certain contexts, particularly in the synthesis of related imidazole derivatives, the presence of an EWG on an aldehyde precursor can activate the carbonyl group, leading to higher yields in condensation reactions. jmchemsci.comchemmethod.com For instance, in the synthesis of phenanthro[9,10-d]imidazole derivatives, aldehydes bearing EWGs reacted more effectively, producing products in high yields (80-95%), compared to those with electron-donating groups. jmchemsci.com
Influence on Reaction Rates: Studies on the synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones using imidazole as a catalyst have shown that electron-withdrawing substituents on aromatic aldehydes increase the rate of reaction compared to electron-donating substituents. ias.ac.in A similar principle applies to the reactivity of the 2-aryl-imidazole scaffold itself. In the context of Diels-Alder reactions involving 2-amino-1-benzylideneamino-1H-imidazoles, the introduction of an electron-withdrawing chlorine atom on the benzene (B151609) ring of the 1-benzylidene-amino group was found to increase the yield of the resulting pyrrole (B145914) product. clockss.org
| Substituent Type | General Effect on Reactivity | Impact on N-H Acidity |
| Electron-Withdrawing | Decreases nucleophilicity of the imidazole ring | Increases |
| Electron-Donating | Increases nucleophilicity of the imidazole ring | Decreases |
Influence of Electron-Donating Groups
Conversely, the presence of electron-donating groups (EDGs) on the this compound scaffold enhances the electron density of the system. The ethyl group at the para position of the phenyl ring is itself a weak electron-donating group, activating the aromatic ring through an inductive effect. jmchemsci.com The introduction of stronger EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would further amplify these effects.
The key impacts of EDGs include:
Increased Nucleophilicity of the Imidazole Ring: The imidazole ring becomes more electron-rich and thus more susceptible to electrophilic substitution reactions. This is due to the electron-donating nature of the substituent activating the aromatic system. jmchemsci.com
Decreased Acidity of the N-H Proton: The N-H proton becomes less acidic, making its removal by a base more challenging.
Effect on Reaction Yields: In syntheses of related imidazole derivatives, the presence of EDGs on the aldehyde precursor often leads to lower yields compared to their electron-withdrawing counterparts. For example, in the synthesis of phenanthro[9,10-d]imidazole derivatives, reactions with aldehydes carrying EDGs resulted in lower product yields (70-80%). jmchemsci.com Similarly, in Diels-Alder reactions of certain imidazole derivatives, the introduction of an electron-donating methoxy group led to a slight decrease in the yield of the pyrrole product. clockss.org
| Substituent | Position on Phenyl Ring | Expected Effect on Reactivity |
| -NO2 | meta or para | Decreased nucleophilicity, increased N-H acidity |
| -Cl | ortho, meta, or para | Decreased nucleophilicity, increased N-H acidity |
| -OCH3 | ortho or para | Increased nucleophilicity, decreased N-H acidity |
| -CH3 | ortho or para | Increased nucleophilicity, decreased N-H acidity |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is centered on the imidazole ring and the ethyl substituent on the phenyl ring.
Oxidation: The imidazole ring itself is generally resistant to oxidation under mild conditions. However, the ethyl group on the phenyl ring can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the ethyl group to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. The oxidation of imidazolines (the reduced form of imidazoles) to imidazoles is a common synthetic strategy, often employing reagents like diacetoxyiodobenzene (B1259982) or a palladium-carbon system. nih.govorganic-chemistry.org
Reduction: The imidazole ring can be reduced to a dihydroimidazole (B8729859) (imidazoline) derivative using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions will determine the extent of reduction. For instance, in the synthesis of certain imidazole derivatives, sodium cyanoborohydride has been used to reduce a vinyl-imidazole to an ethyl-imidazole. google.com
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation of Ethyl Group | KMnO4, CrO3 | 2-(4-Acetylphenyl)-1H-imidazole or 2-(4-Carboxyphenyl)-1H-imidazole |
| Reduction of Imidazole Ring | NaBH4, LiAlH4 | 2-(4-Ethylphenyl)-4,5-dihydro-1H-imidazole |
Hydrogen Bonding and Protonation Equilibria
Hydrogen bonding plays a crucial role in the structure and properties of this compound. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of chains or more complex networks in the solid state. semanticscholar.org The crystal structure of related imidazole derivatives reveals the presence of N-H···N intermolecular hydrogen bonds. semanticscholar.org Weak C-H···N and C-H···π interactions can also contribute to the stability of the crystal packing. researchgate.netnih.gov
Protonation Equilibria: The imidazole ring is basic and can be protonated by acids. The most basic site is the sp2-hybridized nitrogen atom. The pKa of the protonated form of simple imidazoles is around 7, meaning that at physiological pH, a significant portion of imidazole-containing molecules will be protonated. For 1-(2-ethylphenyl)-1H-imidazole, a predicted pKa of approximately 13.8 for the protonated form has been reported, though this is for a different isomer. Computational studies on related benzimidazoles have identified the imidazole imino nitrogen as the most favorable protonation site. mdpi.com The protonation equilibrium is sensitive to the electronic nature of the substituents on the imidazole and phenyl rings. Electron-donating groups will increase the basicity (higher pKa), while electron-withdrawing groups will decrease it. The pH of the solution can be controlled to prevent or induce protonation of the imidazole ring, which is a critical parameter in certain reactions. vulcanchem.com
| Property | Description |
| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (N-H) and acceptor (N). |
| Protonation Site | The sp2-hybridized nitrogen atom of the imidazole ring. |
| Effect of Substituents on pKa | EDGs increase pKa (more basic), while EWGs decrease pKa (less basic). |
Supramolecular Chemistry and Coordination Compounds of 2 4 Ethylphenyl 1h Imidazole
Coordination Chemistry with Metal Ions
The presence of nitrogen atoms in the imidazole (B134444) ring allows for its participation in coordination chemistry, forming stable complexes with various metal ions.
Ligand Properties and Metal Chelation
2-(4-Ethylphenyl)-1H-imidazole primarily acts as a monodentate ligand, coordinating to metal ions through its pyridinic nitrogen atom. This is a common characteristic of imidazole derivatives, which are known to form strong σ-bonds with transition metals. scispace.comjocpr.com The lone pair of electrons on the sp2-hybridized nitrogen is readily available for donation to a metal center. The ethylphenyl substituent at the 2-position can influence the electronic properties of the imidazole ring and, consequently, its coordination behavior. The ethyl group, being an electron-donating group, can subtly increase the electron density on the imidazole ring, potentially enhancing its basicity and the strength of the metal-ligand bond.
In some instances, imidazole-based ligands can exhibit bidentate coordination if other coordinating groups are present in the molecule. For example, derivatives with substituents capable of chelation, such as a pyridinyl group, can form more stable complexes. rsc.org While this compound itself is typically monodentate, its derivatives can be designed to achieve multidentate coordination.
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the imidazole compound with a metal salt in a suitable solvent. rsc.org For instance, silver(I) complexes of N-heterocyclic carbenes (NHCs) have been synthesized from imidazolium (B1220033) salts derived from 1-(4-ethylphenyl)-1H-imidazole. scispace.comgrafiati.com These reactions are typically carried out under mild conditions and can be achieved using an in situ method where the NHC is generated from the corresponding imidazolium salt in the presence of a base like silver oxide. scispace.comgrafiati.com
Titanium and zirconium amido complexes have also been prepared using substituted imidazole ligands, including those with aryl groups at the 2-position. rsc.org These complexes are synthesized through transamination reactions and have shown potential as pre-catalysts in hydroamination reactions. rsc.org The resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. jocpr.com
| Metal Ion | Ligand | Coordination Mode | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Ag(I) | 1-(4-ethylphenyl)-3-propyl-1H-imidazolium bromide | N-heterocyclic carbene | [Ag(NHC)Br] | scispace.comgrafiati.com |
| Ti(IV) | 4,5-diphenyl-2-(2-pyridinyl)-1H-imidazole | Bidentate (N,N) | Ti(L)2(NMe2)2 | rsc.org |
| Zr(IV) | 4,5-diphenyl-2-(2-pyridinyl)-1H-imidazole | Bidentate (N,N) | Zr(L)2(NMe2)2 | rsc.org |
| Cu(II) | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Monodentate (N) | [Cu(L)2Cl2] | jocpr.com |
| Ni(II) | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Monodentate (N) | [Ni(L)2Cl2] | jocpr.com |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of imidazole-based molecules to act as linkers between metal ions has led to their extensive use in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.
Imidazole-Based Linkers in MOF Construction
Imidazole and its derivatives are excellent candidates for linkers in MOFs due to their ability to coordinate with metal ions and form extended networks. alfa-chemistry.com These linkers can be functionalized to tune the properties of the resulting MOFs. alfa-chemistry.comaps.org While specific examples of this compound being used as a primary linker in MOF construction are not widely reported, the principles of using substituted imidazoles are well-established. For instance, 2-substituted imidazole-4,5-dicarboxylic acids, where the substituent can be a phenyl, methylphenyl, or bromophenyl group, have been successfully used to create a variety of MOFs with diverse structures. rsc.orgacs.org The ethylphenyl group in this compound would provide a hydrophobic character and a specific size and shape to the pores of a hypothetical MOF.
Structural Diversity and Tunable Properties of Imidazole-Derived MOFs
The structural diversity of MOFs derived from imidazole-based linkers is vast, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.orgresearchgate.net The properties of these MOFs, such as pore size, surface area, and chemical stability, can be tuned by modifying the linker. alfa-chemistry.com For example, the introduction of different substituents on the imidazole ring can alter the framework's topology and its potential applications, which include gas storage and separation, catalysis, and drug delivery. alfa-chemistry.comaps.org Zeolitic imidazolate frameworks (ZIFs), a major subfamily of MOFs, are known for their thermal and chemical stability, which they owe to the imidazolate-derived linkers bridging tetrahedral metal centers. aps.org The magnetic properties of MOFs can also be tuned by selecting different metal nodes and by the specific crystal structure dictated by the imidazole-based linker. arxiv.org
Intermolecular Interactions and Crystal Engineering
The solid-state structure of this compound is governed by a variety of intermolecular interactions, which are crucial for crystal engineering.
The primary intermolecular interaction in the crystal structure of 1H-imidazoles is the N-H···N hydrogen bond, where the pyrrole-type nitrogen atom acts as a hydrogen-bond donor and the pyridine-type nitrogen acts as a hydrogen-bond acceptor. iucr.orgnih.gov This interaction often leads to the formation of chains or other supramolecular assemblies.
The substituent on the aryl ring can influence the strength of these intermolecular interactions. Electron-donating groups, like the ethyl group, can affect the acid-base properties of the imidazole nucleus and thus the strength of the N-H···N hydrogen bonds. iucr.orgnih.gov A detailed analysis of the crystal structure of closely related 2-aryl-1H-imidazoles reveals that dispersion forces often make the largest contribution to the formation of the solid, leading to an isotropic tendency in the energy framework diagrams. iucr.org
| Interaction Type | Description | Typical Distance (Å) | Significance | Reference |
|---|---|---|---|---|
| N-H···N Hydrogen Bond | Between the N-H of one imidazole and the lone pair of the other nitrogen on a neighboring imidazole. | ~2.8 - 3.0 | Primary driving force for supramolecular assembly. | iucr.orgnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings (imidazole-imidazole, imidazole-phenyl, phenyl-phenyl). | ~3.5 - 3.8 (centroid-centroid) | Stabilizes crystal packing. | nih.gov |
| C-H···π Interaction | Interaction of a C-H bond with the π-electron cloud of an aromatic ring. | ~2.5 - 2.9 (H to ring centroid) | Contributes to the three-dimensional network. | nih.goviucr.org |
| Dispersion Forces | Weak, non-specific attractive forces arising from temporary dipoles. | Variable | Major contributor to the overall lattice energy. | iucr.org |
Hydrogen Bonding Networks in Solid State
Table 1: Typical Hydrogen Bond Parameters in Imidazole Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |
| N-H···N | 2.8 - 3.0 | 160 - 180 | semanticscholar.org |
| C-H···N | 3.2 - 3.5 | 140 - 160 | nih.govresearchgate.net |
| C-H···π | 3.3 - 3.7 | 130 - 150 | nih.govresearchgate.net |
This table presents typical ranges for hydrogen bond geometries observed in various imidazole-containing crystal structures and is intended to be illustrative for this compound.
π-π Stacking and Cation-π Interactions
The aromatic nature of both the imidazole and the ethylphenyl rings in this compound facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant force in the self-assembly of this compound. nih.gov The parallel or offset stacking of the imidazole and phenyl rings contributes to the stability of the crystal lattice.
In related compounds such as 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, π-π stacking interactions with centroid-centroid distances of approximately 3.5 Å have been observed. nih.govresearchgate.net Similarly, 2-(4-methylphenyl)-1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline exhibits π-π stacking interactions between phenanthroline, imidazole, and phenyl rings with centroid-centroid distances in the range of 3.777 (1) to 3.905 (1) Å. iucr.org These findings suggest that this compound would also engage in significant π-π stacking.
Cation-π interactions, although less common in the absence of a distinct cation, can play a role in the presence of metal ions or in protonated forms of the imidazole. The electron-rich nature of the phenyl and imidazole rings can allow for attractive interactions with cations.
Role of Imidazole in Directing Self-Assembly
The imidazole moiety is a powerful directing group in supramolecular self-assembly due to its combination of strong, directional hydrogen bonding and its capacity for π-π stacking. nih.govacs.org The predictable nature of the N-H···N hydrogen bond often leads to the formation of well-defined linear or zigzag chains, which can then be organized into more complex two- or three-dimensional architectures through weaker interactions like C-H···π and π-π stacking. researchgate.net
Chemosensory Applications and Ion Recognition
The inherent electronic and structural features of the imidazole ring make it a valuable component in the design of chemosensors for the detection of ions. researchgate.netseejph.com The nitrogen atoms of the imidazole can act as binding sites for cations, while the N-H group can interact with anions.
Design Principles for Optical Chemosensors
Optical chemosensors based on imidazole derivatives often utilize a "receptor-spacer-fluorophore" or a "receptor-fluorophore" design. In the case of this compound, the imidazole ring can act as the receptor, and the entire molecule can function as a fluorophore. The binding of an ion to the imidazole moiety can induce a change in the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. researchgate.netresearchgate.net
Common signaling mechanisms in such chemosensors include:
Photoinduced Electron Transfer (PET): The binding of a cation to the imidazole nitrogen can suppress the PET process, leading to an enhancement of fluorescence ("turn-on" sensor).
Intramolecular Charge Transfer (ICT): Ion binding can alter the ICT character of the molecule, causing a shift in the emission wavelength.
Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex upon ion binding can reduce non-radiative decay pathways, resulting in increased fluorescence intensity. doi.orgnih.gov
Fluorescence Quenching: Conversely, the binding of certain metal ions, particularly those with open d-shells like Cu²⁺ or Fe³⁺, can lead to fluorescence quenching ("turn-off" sensor) through energy or electron transfer processes. doi.orgnih.gov
Selective Binding Mechanisms for Cations and Anions
Cation Recognition: The pyridine-like nitrogen atom (N-3) of the imidazole ring is a primary binding site for metal cations. seejph.com The selectivity of an imidazole-based sensor for a particular cation is determined by several factors, including the size of the cation, its charge density, and the coordination geometry preferred by the metal. The presence of other coordinating atoms in the molecule can enhance both the affinity and selectivity. For example, in some imidazole derivatives, a nearby hydroxyl or methoxy (B1213986) group can participate in chelation, creating a more stable and selective binding pocket for the target cation. ias.ac.in Studies on similar imidazole-based sensors have demonstrated high selectivity for ions such as Cu²⁺, Fe³⁺, and Zn²⁺. researchgate.netdoi.orgnih.govbohrium.com The binding stoichiometry is often found to be 1:1 or 2:1 (ligand:metal). seejph.com
Anion Recognition: The N-H proton of the imidazole ring is acidic enough to act as a hydrogen bond donor for the recognition of anions, particularly basic ones like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). hbni.ac.in The binding of an anion to the N-H group can lead to a colorimetric or fluorometric response through mechanisms such as deprotonation or modulation of an ICT process. The selectivity for different anions can be tuned by modifying the acidity of the N-H proton through the introduction of electron-withdrawing or electron-donating groups on the imidazole or phenyl rings.
Table 2: Examples of Ion Sensing by Imidazole-Based Chemosensors
| Chemosensor Type | Target Ion | Sensing Mechanism | Observed Change | Reference |
| 2-Aryl-imidazole derivative | Cu²⁺ | Fluorescence quenching | Decrease in fluorescence intensity | researchgate.netbohrium.com |
| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Fe³⁺ | Chelation-Enhanced Quenching | Decrease in fluorescence intensity | doi.orgnih.gov |
| Phenanthroimidazole derivative | Al³⁺ | Complex formation | Fluorescence enhancement | researchgate.net |
| Imidazole-phenanthroline conjugate | F⁻, AcO⁻ | Deprotonation | Colorimetric and fluorometric changes |
This table provides examples of ion sensing using imidazole derivatives that are structurally related to this compound, illustrating the potential chemosensory applications of the target compound.
Catalytic Applications of 2 4 Ethylphenyl 1h Imidazole Derivatives
Organic Transformation Catalysis
Derivatives of 2-(4-ethylphenyl)-1H-imidazole, especially in the form of N-heterocyclic carbenes (NHCs), are pivotal in homogeneous catalysis. They form stable complexes with transition metals, which are active in C-H activation, cross-coupling, and multi-component reactions.
The 2-aryl-imidazole framework is a key structural motif in the field of C-H activation, acting as both a directing group and a ligand precursor. Nickel-catalyzed oxidative C-H/N-H annulation reactions utilize N-heteroaromatic compounds like 2-phenylimidazole (B1217362) to create highly conjugated polyaromatic systems. rsc.orgnih.gov In these processes, the imidazole (B134444) ring directs the metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
Derivatives of this compound can be converted into N-heterocyclic carbene (NHC) ligands. These NHC-metal complexes are effective catalysts for a variety of C-H activation reactions. For instance, ruthenium(II) has been shown to catalyze the ortho-C–H arylation of 2-aroyl-imidazoles, where the imidazole ring functions as a directing group. oup.com Similarly, rhodium(III) catalysts are used for the annulative coupling of N-benzoylcarbazoles, demonstrating the utility of N-containing heterocycles in directing C-H bond cleavage. oup.com The electronic and steric properties of the NHC ligand, which can be fine-tuned by substituents like the 4-ethylphenyl group, play a crucial role in the catalytic activity.
Table 1: Examples of Metal-Catalyzed C-H Activation Involving 2-Aryl-Imidazole Scaffolds
| Catalyst/System | Reaction Type | Substrate Class | Key Finding | Reference(s) |
|---|---|---|---|---|
| Ni(OAc)₂ / dtbbpy / KOBuᵗ | Oxidative C–H/N–H Annulation | 2-Phenylimidazole | Annulation with alkynes to form benzo koreascience.krresearchgate.netimidazo[2,1-a]isoquinolines. | nih.gov |
| Ni(OTf)₂ / dcype / K₃PO₄ | C-H Arylation | Imidazoles | First nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives. | rsc.org |
| [RuCl₂(p-cymene)]₂ | ortho-C–H Arylation | 2-Aroyl-imidazoles | The imidazole ring acts as a directing group for arylation with aryl bromides. | oup.com |
| [Rh(COD)Cl]₂ / Chiral Imidazolium (B1220033) Salt | Arylboronic Acid Addition | Aldehydes | Chiral NHC-Rh complexes derived from L-proline show high activity. | arkat-usa.org |
In the realm of cross-coupling reactions, derivatives of this compound serve as exceptional ligands for palladium catalysts. Cyclometalated palladium complexes featuring 2-phenylimidazole carbene ligands have been synthesized and demonstrated to be highly effective in Suzuki-Miyaura cross-coupling. acs.orgacs.org These catalysts are particularly adept at activating challenging substrates like aryl chlorides.
The catalytic performance is strongly influenced by the substituents on the imidazole ligand. Research has shown a significant dependence between the steric bulk of the N-1 substituent of the cyclometalating imidazole and the catalytic activity of the complex. acs.org A highly active complex demonstrated a broad substrate scope, successfully coupling various aryl and benzyl (B1604629) chlorides with different boronic acids at very low catalyst concentrations (0.05 mol %). acs.org This highlights the potential for designing highly efficient catalysts based on the this compound scaffold for C-C bond formation.
Table 2: Catalytic Performance of Cyclometalated Palladium 2-Phenylimidazole Carbene Complexes in Suzuki-Miyaura Coupling
| Complex Type | Substrates | Catalyst Loading | Yield | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Pd C^N 2-phenylimidazole carbene | Aryl chlorides, boronic acids | 0.05 mol % | Excellent | Catalytic activity is strongly dependent on the steric demand of the N-1 substituent. | acs.orgacs.org |
| Pd(II) complex with pyridyl-functionalized imidazolium | Iodobenzene, n-butyl acrylate | Not specified | Excellent | Catalyst could be recycled ten times without loss of activity. | cas.cn |
| Pd(II) complex with 1-methylimidazole | 2-bromotoluene, 4-bromotoluene | Not specified | High | High yields were obtained for Suzuki-Miyaura reactions at 40-60°C. | researchgate.net |
Multi-component reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. Derivatives of this compound are not only products of such reactions but can also serve as precursors to catalysts for them. Specifically, imidazolium salts derived from these imidazoles are precursors to N-heterocyclic carbene (NHC) ligands. arkat-usa.org
NHC-metal complexes, such as those with rhodium or silver, exhibit high catalytic activity in various MCRs. arkat-usa.orgresearchgate.net For example, silver-NHC complexes have been shown to be effective catalysts in the three-component coupling of an alkyne, an aldehyde, and an amine to form propargylamines. researchgate.net A derivative, 1-Benzyl-2-(4'-ethylphenyl)-4,5-diphenylimidazole, has been synthesized via a four-component reaction, showcasing the molecular structures that can be accessed. scirp.org The catalytic utility arises when such imidazole structures are converted to imidazolium salts and subsequently to NHC ligands, which can then catalyze other MCRs.
Table 3: Catalysis of Multi-Component Reactions (MCRs) using Imidazole-Derived Systems
| Catalyst System | MCR Type | Reactants | Product | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Silver-NHC Complexes | A³ coupling (Alkyne-Aldehyde-Amine) | Alkyne, Aldehyde, Amine | Propargylamines | Complexes showed highly effective catalytic activity. | researchgate.net |
| [Rh(COD)Cl]₂ / Imidazolium salt | Addition Reaction | Arylboronic acid, Aldehyde | Secondary Alcohols | Chiral imidazolium salts act as effective NHC precursors for Rh catalysts. | arkat-usa.org |
| p-Toluenesulfonic acid (PTSA) | Imidazole Synthesis | Benzil, Aldehyde, Ammonium (B1175870) Acetate (B1210297), Aniline | Tetra-substituted imidazoles | PTSA is an efficient catalyst for the one-pot synthesis of imidazole derivatives. isca.me | isca.me |
Electrocatalysis Research
The electrochemical properties of this compound and its derivatives are an area of growing investigation. Their ability to participate in electron transfer processes makes them candidates for applications in electrocatalytic synthesis and oxidation.
The electrochemical oxidation of aromatic compounds containing nitrogen and/or oxygen is a subject of significant study. For compounds structurally similar to this compound, oxidation often occurs through an indirect mechanism at "non-active" anodes like neodymium-doped lead dioxide (Ti/PbO₂-Nd). mdpi.com In such systems, the degradation of organic pollutants is primarily driven by powerful hydroxyl radicals (•OH) that are generated on the electrode surface. mdpi.com The oxidation process for a molecule like this compound would likely follow a similar path, being broken down by these electrochemically generated radicals rather than through direct electron transfer from the molecule to the anode.
Cationic radicals are high-energy intermediates that can play a crucial role in catalytic cycles. They are typically formed through a single-electron transfer (SET) event, which can be induced electrochemically or photochemically. acs.org In the context of this compound derivatives, the formation of an amine radical cation is a key step in initiating certain reactions. acs.org
Heterogeneous and Homogeneous Catalytic Systems
The imidazole nucleus is a versatile scaffold in the design of catalysts for a wide array of chemical transformations. Derivatives of this compound are of interest in both homogeneous and heterogeneous catalysis due to the electronic and steric properties conferred by the 4-ethylphenyl substituent. The imidazole ring itself can function as an N-heterocyclic carbene (NHC) precursor or as a nitrogen-based ligand, while the ethylphenyl group can influence solubility, stability, and catalyst activity.
Homogeneous Catalysis
In homogeneous catalysis, catalyst and reactants exist in the same phase, typically a liquid solution. numberanalytics.com This allows for high selectivity and activity under mild reaction conditions. numberanalytics.com Derivatives of this compound can be employed as ligands that coordinate with a transition metal center, forming a soluble complex that actively participates in the catalytic cycle. numberanalytics.comrsc.org
One of the most significant applications for such ligands is in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. Research on the synthesis of 2,4-diarylimidazoles has demonstrated the successful use of substituted phenylboronic acids, including 4-ethylphenylboronic acid, in Suzuki coupling reactions with halogenated imidazoles. clockss.org In these systems, an imidazole derivative acts as the substrate, but the reverse, where a metal complex of this compound acts as the catalyst, is a key area of application for N-heterocyclic carbene (NHC) ligands derived from such imidazoles.
The general mechanism involves the formation of a palladium-NHC complex which then undergoes oxidative addition, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. The electronic nature of the 4-ethylphenyl group can modulate the electron density at the metal center, thereby influencing the efficiency of these catalytic steps.
Another area of application is in oxidation catalysis. Metal complexes incorporating imidazole-based ligands have been studied for their ability to catalyze the oxidation of various substrates. For example, M(II) complexes with imidazole have shown activity in the catalytic oxidation of styrene. mdpi.com The this compound ligand could be used to fine-tune the catalytic activity and selectivity of such metal complexes.
Below is a table summarizing representative conditions for a Suzuki coupling reaction, illustrating a pathway through which derivatives related to this compound are synthesized, highlighting the utility of the 4-ethylphenyl moiety in C-C bond formation.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Cross-Coupling for Diaryl Imidazole Synthesis This table illustrates the synthesis of a 2,4-diarylimidazole using 4-ethylphenylboronic acid, demonstrating a key reaction type where imidazole derivatives are central.
| Imidazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Protected 4,5-dibromo-2-phenyl-1H-imidazole | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Not specified | clockss.org |
| Protected 4-iodo-2-phenyl-1H-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 68 | clockss.org |
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. numberanalytics.com These systems are advantageous for industrial applications due to the ease of catalyst separation from the product mixture and potential for catalyst recycling. mdpi.comscirp.org Imidazole derivatives, including this compound, can be integral to heterogeneous catalysts in several ways. They can be immobilized on solid supports or can be part of a metal-organic framework (MOF) structure.
One prominent application is in the synthesis of substituted imidazoles. Various solid acid catalysts have been shown to be highly efficient for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles. scirp.orgresearchgate.net For instance, sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄·SiO₂) has been used to catalyze the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate. scirp.org In such a reaction, an aldehyde like 4-ethylbenzaldehyde (B1584596) could be used to produce a 2-(4-ethylphenyl)-substituted imidazole.
Metal-Organic Frameworks (MOFs) containing imidazole linkers are another class of heterogeneous catalysts. For example, MIL-101(Cr) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com The high surface area and tunable porosity of MOFs make them effective catalysts. While specific MOFs based on this compound are not widely reported, the principles suggest its potential as a linker in designing new catalytic materials.
The following table presents findings from studies on heterogeneous catalysts used for the synthesis of tri-substituted imidazoles, which could include derivatives of this compound.
Table 2: Performance of Heterogeneous Catalysts in the Synthesis of 2,4,5-Triaryl-1H-imidazoles This table shows the effectiveness of different solid catalysts in synthesizing complex imidazoles, a reaction that can be adapted to produce this compound derivatives.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ immobilized on SiO₂ | Benzil, Benzaldehyde, Ammonium Acetate | 110 °C, 45-60 min | 98 | scirp.org |
| MIL-101 MOF | Benzil, Benzaldehyde, Ammonium Acetate | Solvent-free | 96 | mdpi.com |
| NiCl₂·6H₂O on Alumina | Benzil, Aldehydes, Ammonium Acetate | Heterogeneous system | High yields | researchgate.netresearchgate.net |
Advanced Materials Science Applications of 2 4 Ethylphenyl 1h Imidazole Based Systems
Optoelectronic Materials
The imidazole (B134444) scaffold is a common component in organic electronic materials due to its electron-donating nature and ability to form stable structures. beilstein-journals.org The 2-aryl substituent significantly modulates the photophysical and electrochemical properties of these materials, making them suitable for a range of optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Imidazole derivatives are widely used in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs), often serving as host materials, electron transporters, or light-emitting dopants. The electronic properties of the imidazole ring can be fine-tuned by introducing different substituents. For instance, the introduction of various chromophores through extended π-conjugated molecules can enhance charge transfer ability, a crucial factor in OLED performance. lidsen.com
Table 1: Photophysical and Electrochemical Properties of Representative 2-Aryl-1H-Imidazole Derivatives for OLEDs
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application |
| 2,4,5-triphenyl-1H-imidazole | -5.8 | -2.3 | 3.5 | 410 | Host Material |
| 2-(4-(N,N-dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | -5.4 | -2.2 | 3.2 | 480 | Emitting Layer |
| Boron complexes of 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol | - | - | - | 378-387 | Electron-Transporting Material |
Note: The data in this table is representative of 2-aryl-1H-imidazole derivatives and not specific to 2-(4-Ethylphenyl)-1H-imidazole. The HOMO/LUMO levels and emission characteristics of this compound would require experimental verification.
Organic Photovoltaic (OPV) Devices
In the realm of organic photovoltaics (OPVs), imidazole-based compounds can function as either electron donor or electron acceptor materials, depending on the molecular design. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through substitution on the imidazole and phenyl rings is key to their application in OPVs.
For instance, polymers incorporating tetrasubstituted aryl imidazole units have been synthesized and have demonstrated tunable absorption and emission wavelengths. mdpi.com These materials exhibit large Stokes shifts, which is beneficial for minimizing self-absorption in photovoltaic devices. mdpi.com The introduction of an ethylphenyl group, as in this compound, could potentially enhance the processability of such polymers, making them more suitable for large-area device fabrication.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) rely on organic semiconductors for the transport of charge carriers. Imidazole derivatives have been explored as the active material in OFETs. The molecular packing and intermolecular interactions, which are critical for efficient charge transport, can be influenced by the substituents on the imidazole core. While specific studies on this compound for OFETs are not documented, the general class of 2-aryl-1H-imidazoles has shown potential. The ethyl group might influence the solid-state packing of the molecules, which in turn would affect the charge carrier mobility.
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. The imidazole ring can act as a π-conjugated bridge in such systems. beilstein-journals.org
Table 2: Second-Order Nonlinear Optical Properties of Representative Imidazole-Based Chromophores
| Chromophore Structure | β (10⁻³⁰ esu) | λmax (nm) |
| D-π-A with imidazole bridge | 50-200 | 400-550 |
| D-π-A-π-D with imidazole core | 100-350 | 450-600 |
Note: β represents the first hyperpolarizability, a measure of the second-order NLO response. The data is illustrative for imidazole-based NLO materials.
Sensor Technologies
The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can coordinate with metal ions, making imidazole derivatives excellent candidates for chemical sensors. mdpi.com The binding of an analyte can lead to a change in the photophysical properties of the imidazole compound, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity, enabling colorimetric or fluorometric detection. uminho.pt
Imidazole-based fluorescent sensors have been developed for the detection of various ions, including Cu²⁺, Fe³⁺, and Hg²⁺. oup.comresearchgate.net For example, a novel 2,4,5-triheteroarylimidazole was synthesized and its chemosensory ability was demonstrated for various ions. mdpi.com The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the imidazole ring. The this compound could serve as a platform for developing new sensors, where the ethylphenyl group might influence the sensor's solubility and interaction with the analyte.
Table 3: Sensing Performance of Representative Imidazole-Based Chemosensors
| Target Analyte | Detection Method | Limit of Detection (LOD) |
| Cu²⁺ | Fluorescence Quenching | Micromolar to Nanomolar range |
| Fe³⁺ | Colorimetric/Fluorometric | Micromolar range |
| CN⁻ | Fluorescence Quenching | 0.8 µM |
| Hg²⁺ | Reversible Fluorescence | 1.2 µM |
Note: The data is based on various imidazole derivatives reported in the literature. rsc.org
Proton Exchange Membrane Fuel Cells (PEMFCs) Components
Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane is a key component, and imidazole-based materials have shown great potential for use in high-temperature PEMFCs (HT-PEMFCs). Imidazole can act as a proton solvent, facilitating proton transport at temperatures above 100 °C, where traditional water-based membranes fail due to dehydration. researchgate.net
Table 4: Proton Conductivity of Representative Imidazole-Containing Membranes for PEMFCs
| Membrane Composition | Temperature (°C) | Proton Conductivity (S/cm) |
| Polyimide/H₃PO₄/Imidazole | 160 | ~10⁻³ |
| PBI/SiO₂ | 180 | 0.103 |
| Cross-linked PBI/PA | 150 | 0.12 |
| ETFE-g-P(4-VP/1-VIm)/PA | 120 | 0.0754 |
Note: PBI stands for Polybenzimidazole, ETFE for Ethylene tetrafluoroethylene, 4-VP for 4-vinylpyridine, and 1-VIm for 1-vinylimidazole. The data is for various imidazole-containing composite membranes. mdpi.comnih.gov
Data Storage Device Integration
The field of molecular electronics envisions the use of single molecules or small molecular assemblies as active components in electronic devices. Imidazole derivatives are of significant interest in this area, particularly for data storage applications, due to their potential to exist in multiple stable or metastable states, a prerequisite for memory elements.
Research into related imidazole systems suggests that they can be functionalized to act as molecular switches. The mechanism often involves intramolecular charge transfer (ICT), where the distribution of electron density within the molecule can be altered by external stimuli such as light or an electric field. This change in charge distribution leads to different physical properties, which can be interpreted as "0" and "1" states in a binary data storage system. For instance, the introduction of donor and acceptor groups onto the imidazole core can facilitate this charge transfer, making the molecule responsive to external fields. clockss.org
While direct research on this compound for data storage is not extensively documented, its structure provides a solid foundation for such applications. The ethylphenyl group acts as a mild electron-donating group, and the imidazole ring itself is a tunable π-conjugated system. By analogy with other 2-aryl-1H-imidazoles, it is conceivable that this compound could be integrated into thin-film devices or self-assembled monolayers on conductive substrates. The distinct electronic states, potentially modulated by protonation or redox reactions of the imidazole ring, could form the basis of non-volatile memory cells. The development of such devices would depend on achieving reliable switching between states and the ability to read these states electronically without causing degradation.
Molecular Design for Conductivity and Optical Properties
The electrical conductivity and optical properties of this compound and its derivatives are intrinsically linked to their molecular structure. Strategic modifications to the core molecule can tune these properties for specific applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. smolecule.comunipi.it
Conductivity:
The conductivity of imidazole-based organic materials is largely dependent on the efficiency of charge transport, which occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules in the solid state. This process is highly sensitive to intermolecular interactions and molecular packing.
The design principles for enhancing conductivity in systems based on this compound involve:
Enhancing π-Conjugation: Extending the π-conjugated system by introducing additional aromatic or unsaturated groups can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), facilitating easier charge injection and transport.
Promoting Intermolecular Overlap: The ethylphenyl group can influence the solid-state packing of the molecules. Careful selection of substituents can encourage favorable π-π stacking, which creates pathways for charge carriers to move through the material.
Functionalization with Donor/Acceptor Groups: The introduction of strong electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels. webofjournals.com This tuning is crucial for matching the energy levels of electrodes and other layers in an electronic device, thereby improving charge injection efficiency. For example, derivatives of lophine (2,4,5-triphenyl-1H-imidazole) with electron-donating groups have shown to more efficiently facilitate redox processes.
Optical Properties:
The optical properties of imidazole derivatives, including absorption and emission of light, are dictated by electronic transitions within the molecule. These properties are key to their use in applications like OLEDs and fluorescent sensors. tandfonline.commetu.edu.tr
Absorption and Emission: The this compound core is a chromophore that absorbs UV light. The wavelength of maximum absorption (λmax) and the emission wavelength can be tuned by modifying the substituents. Attaching electron-donating groups (like methoxy (B1213986) or amino groups) or electron-withdrawing groups (like nitro or cyano groups) to the phenyl ring can shift the absorption and emission to longer wavelengths (a bathochromic or red shift). clockss.orgwebofjournals.com A study on various imidazole derivatives showed photoluminescence peaks in the blue-green region of the spectrum, from 488 to 495 nm. metu.edu.tr
Quantum Yield: The efficiency of the fluorescence process is measured by the fluorescence quantum yield (Φf). For applications in OLEDs, a high quantum yield is desirable. Research on similar imidazole-based fluorophores has achieved quantum yields as high as 0.90. unipi.it The design of the molecule can minimize non-radiative decay pathways, thereby increasing the quantum yield.
Nonlinear Optical (NLO) Properties: Imidazole-based systems with a significant difference in electron density between different parts of the molecule (push-pull systems) can exhibit strong NLO properties. worldscientific.comscirp.org These materials can alter the properties of light passing through them, which is useful for applications in optical data storage and telecommunications. clockss.org Theoretical studies on imidazole derivatives have shown that they can possess large first-order hyperpolarizability (β), a measure of the second-order NLO response, making them candidates for NLO materials. researchgate.netnih.gov
The following table summarizes key optical and electrochemical properties for a selection of related imidazole derivatives, illustrating the structure-property relationships.
| Compound/System | λmax (nm) | λem (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 326 | 429 | 0.10 | -5.49 | -1.99 | 3.50 | mdpi.com |
| Lophine Derivatives | N/A | N/A | 0.06 - 0.36 | N/A | N/A | 3.05 - 3.55 | |
| 2-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazole | N/A | 490 | N/A | N/A | N/A | N/A | metu.edu.tr |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | N/A | 488 | N/A | N/A | N/A | N/A | metu.edu.tr |
| 1-(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole | N/A | N/A | N/A | N/A | N/A | N/A | rsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Ethylphenyl)-1H-imidazole, and how are reaction conditions optimized for yield and purity?
- Methodology : The synthesis typically involves condensation reactions between appropriately substituted aldehydes, amines, and ammonia equivalents. For example, palladium-catalyzed hydrogenation or Raney nickel can optimize intermediate formation while avoiding dehalogenation byproducts . Solvent selection (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) significantly impact yields, as demonstrated in studies optimizing imidazole derivatives with aryl substituents .
- Data Insight : In one protocol, switching from Pd/C to Raney nickel increased intermediate yield from 60% to 92%, highlighting catalyst specificity for substituent compatibility .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and tautomeric states (e.g., distinguishing 1H-imidazole protons) .
- IR Spectroscopy : Validates functional groups (e.g., C=N stretches near 1600 cm⁻¹) .
- Elemental Analysis : Matches computed vs. experimental C/H/N ratios to verify purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX refinement .
Q. How do researchers select crystallization solvents for X-ray diffraction studies of aryl-substituted imidazoles?
- Methodology : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to their ability to dissolve imidazoles while promoting slow crystal growth. For 2-(4-methylphenyl)-1H-imidazole analogs, ethanol yielded high-quality crystals suitable for SHELX refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when varying catalysts or solvents?
- Methodology : Systematic optimization via Design of Experiments (DoE) is critical. For example, in synthesizing 2-(4-chlorophenyl)-1H-imidazole, yields varied from 60% (Pd/C in ethanol) to 92% (Raney nickel in water), emphasizing the need to screen catalysts and solvents for electron-donating substituents like ethyl .
- Data Contradiction Analysis : Conflicting yields may arise from side reactions (e.g., dehalogenation with Pd/C) or incomplete cyclization. LC-MS monitoring during intermediate stages helps identify byproducts .
Q. What computational strategies predict the reactivity of this compound derivatives in biological systems?
- Methodology : Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets. For analogs like 2-(3,5-dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole, docking poses revealed key binding motifs (e.g., hydrophobic interactions with aryl groups) . Density Functional Theory (DFT) calculations further analyze electronic effects of substituents on tautomer stability .
Q. How does the electronic nature of the 4-ethylphenyl substituent influence synthetic pathways compared to electron-withdrawing groups?
- Methodology : Electron-donating groups (e.g., ethyl) stabilize intermediates via resonance, enabling milder reaction conditions. In contrast, electron-withdrawing substituents (e.g., chloro) require catalysts like Raney nickel to suppress side reactions (e.g., hydrodechlorination) . Substituent effects on cyclization efficiency can be quantified via Hammett plots .
Structural and Mechanistic Insights
Q. What role does SHELX software play in refining the crystal structure of this compound derivatives?
- Methodology : SHELXL refines X-ray data by modeling hydrogen atoms and anisotropic displacement parameters. For 2-(4-methylphenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, SHELX achieved an R-factor of 0.037, demonstrating precision in resolving imidazole ring geometry .
Q. How do researchers address discrepancies between computational predictions and experimental NMR data for tautomeric states?
- Methodology : Dynamic NMR experiments at variable temperatures detect tautomeric equilibria. For 1H-imidazoles, chemical shift averaging (e.g., NH protons near δ 12-14 ppm) combined with DFT-calculated energy barriers resolves discrepancies .
Applications in Drug Discovery
Q. What methodological frameworks evaluate the therapeutic potential of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
